molecular formula C28H29N5 B11616140 1-(1H-benzimidazol-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-(1H-benzimidazol-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11616140
M. Wt: 435.6 g/mol
InChI Key: LFTUVAZFWXEWIQ-UHFFFAOYSA-N
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Description

1-(1H-1,3-BENZIMIDAZOL-1-YL)-3-METHYL-2-OCTYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzimidazole moiety, which is known for its diverse pharmacological activities, and a cyanide group, which can significantly influence its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,3-BENZIMIDAZOL-1-YL)-3-METHYL-2-OCTYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,3-BENZIMIDAZOL-1-YL)-3-METHYL-2-OCTYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The cyanide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction could produce amines.

Scientific Research Applications

1-(1H-1,3-BENZIMIDAZOL-1-YL)-3-METHYL-2-OCTYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-1,3-BENZIMIDAZOL-1-YL)-3-METHYL-2-OCTYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may target enzymes and receptors involved in cellular processes.

    Pathways: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-1,3-BENZIMIDAZOL-1-YL)-3-METHYL-2-OCTYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is unique due to its complex structure, which combines multiple pharmacophores, potentially leading to enhanced biological activities and diverse applications.

Properties

Molecular Formula

C28H29N5

Molecular Weight

435.6 g/mol

IUPAC Name

1-(benzimidazol-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C28H29N5/c1-3-4-5-6-7-8-13-21-20(2)22(18-29)27-31-24-15-10-12-17-26(24)33(27)28(21)32-19-30-23-14-9-11-16-25(23)32/h9-12,14-17,19H,3-8,13H2,1-2H3

InChI Key

LFTUVAZFWXEWIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4C=NC5=CC=CC=C54

Origin of Product

United States

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